molecular formula C20H21NO5S B281244 Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B281244
M. Wt: 387.5 g/mol
InChI Key: ZKHCTNADEYGAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as BAY-11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY-11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response.

Mechanism of Action

Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate exerts its effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress signals. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of pro-inflammatory cytokines and other target genes. Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibits the activation of NF-κB by directly binding to the inhibitor of kappa B kinase (IKK), a key enzyme that phosphorylates and activates NF-κB.
Biochemical and Physiological Effects:
Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, induction of apoptosis, inhibition of tumor cell invasion, and protection against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is its potent and selective inhibition of NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in various biological processes, including inflammation, immune response, and cancer. However, one of the limitations of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the therapeutic potential of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the combination of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate with other drugs or therapies may enhance its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate may provide insights into the regulation of NF-κB and other transcription factors.

Synthesis Methods

The synthesis of Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-5-nitro-1-benzofuran with butylamine, followed by reduction of the nitro group and reaction with phenylsulfonyl chloride. The final product is obtained by the reaction of the intermediate with potassium carbonate in the presence of butyl iodide.

Scientific Research Applications

Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor cell invasion. In inflammation, Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In neurodegenerative diseases, Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to protect neurons from oxidative stress and inflammation.

properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

butyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H21NO5S/c1-3-4-12-25-20(22)19-14(2)26-18-11-10-15(13-17(18)19)21-27(23,24)16-8-6-5-7-9-16/h5-11,13,21H,3-4,12H2,1-2H3

InChI Key

ZKHCTNADEYGAHS-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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